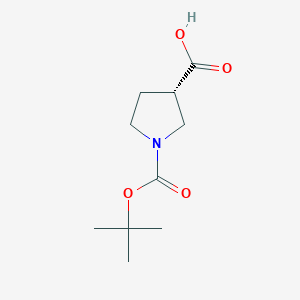

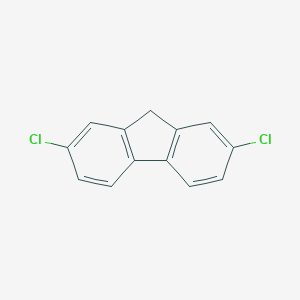

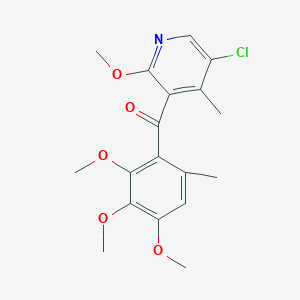

![molecular formula C6H11NO4S B131679 (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid CAS No. 100429-59-2](/img/structure/B131679.png)

(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid

説明

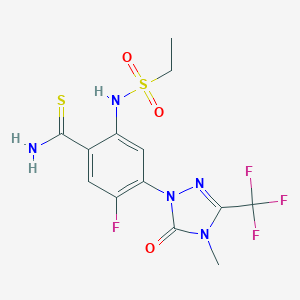

(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid is a compound that features both an amino and a carboxylic acid group, which are common functional groups in organic chemistry. The molecule includes a thioether linkage, which is a sulfur atom connected to two carbon atoms, one of which is part of a carboxylic acid moiety. This structure is indicative of a modified amino acid, suggesting potential biological activity or utility in chemical synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the transformation of 2-(isopropylideneaminooxy)propionic acid into various functional groups has been reported, where the absolute configuration of the S enantiomer was established through conversion to (+)-1,2-propanediol . Additionally, a facile one-pot synthesis method for (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives has been developed, starting from L-cysteine and involving a three-component reaction that yields the desired products in excellent yields . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid.

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid is chiral due to the presence of an asymmetric carbon atom. The S configuration indicates that the molecule has a specific three-dimensional arrangement that is important for its reactivity and interaction with biological systems. The thioether linkage in the molecule is a key structural feature that can influence the compound's chemical behavior and potential for heterocyclisation .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid have been explored. For example, the related (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives can undergo heterocyclisation to form (R)-2-thioxothiazolidine-4-carboxylic acid under reflux conditions in water . This reaction demonstrates the reactivity of the thioether and carboxylic acid groups under certain conditions, which could be relevant for the chemical reactions of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of both amino and carboxylic acid groups typically confers water solubility and the ability to participate in hydrogen bonding. The thioether linkage may contribute to increased lipophilicity compared to oxygen-containing ethers. The chiral nature of the molecule suggests that it may exhibit optical activity, which could be analyzed using techniques such as polarimetry or circular dichroism .

科学的研究の応用

Microbial Propionic Acid Production

Propionic acid, produced through microbial fermentation, finds applications in food, cosmetic, plastics, and pharmaceutical industries. The production pathways include fermentative, biosynthetic, and amino acid catabolic pathways. Recent advances in genome shuffling, omics, and metabolic engineering show promise for industrial-scale biological production of propionic acid (Gonzalez-Garcia et al., 2017).

Corrosion Inhibition

2-Amino-3-[(2-carboxyethyl)thio]propionic acid derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. Electrochemical and surface analysis techniques validate their effectiveness and provide insights into their adsorption and inhibition mechanisms (Haque et al., 2017).

Metal-Organic Frameworks (MOFs)

Derivatives of 2-amino-3-[(2-carboxyethyl)thio]propionic acid have been used to construct novel MOFs. These structures, due to their chiral nature, hold potential as NLO materials. Rational design of these ligands can influence the size and shape of MOFs, impacting their functional applications (Xie et al., 2007).

Propionic Acid Extraction

Studies on the extraction of propionic acid from aqueous solutions and fermentation broth involve the use of extractant-diluent systems. Research in this area is significant for the design of extraction processes for propionic acid recovery, relevant in the chemical industry (Keshav et al., 2009).

Nickel-Catalyzed Thioetherification

Research demonstrates the nickel-catalyzed β-thioetherification of unactivated C(sp(3))-H bonds of propionamides to produce β-thio carboxylic acid derivatives. This process represents a novel approach to metal-catalyzed C-S bond formation (Lin et al., 2015).

Propionic Acidemia Studies

Research into propionic acidemia, a metabolic disorder, involves studying the metabolism of related compounds. This research aids in understanding the disease pathology and developing treatment strategies (Delgado et al., 2007).

特性

IUPAC Name |

(2S)-2-amino-3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPINGSGHKXIQA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

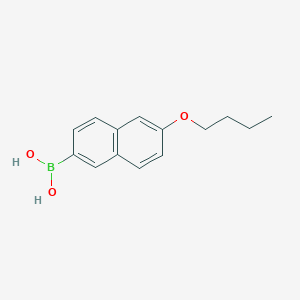

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)